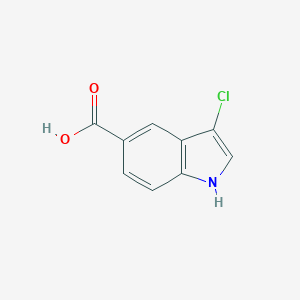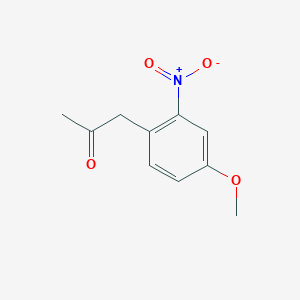
3-Methoxy-5-methylisoxazole
Descripción general
Descripción
3-Methoxy-5-methylisoxazole is a compound with the molecular formula C5H7NO2 and a molecular weight of 113.12 .
Molecular Structure Analysis
The InChI code for 3-Methoxy-5-methylisoxazole is 1S/C5H7NO2/c1-4-3-5(7-2)6-8-4/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
3-Methoxy-5-methylisoxazole is a yellow liquid . It should be stored at a temperature between 0-5°C .
Aplicaciones Científicas De Investigación
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound “3-Methoxy-5-methylisoxazole” falls under this category and could potentially be used in the field of drug discovery .
Biological Research
The compound “3-Methoxy-5-methylisoxazole” could be used in biological research due to its potential biological activities. For instance, isoxazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Chemical Research
“3-Methoxy-5-methylisoxazole” could be used in chemical research, particularly in the study of heterocyclic compounds . Heterocyclic compounds are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space .
Plant Growth Stimulation
Although not directly related to “3-Methoxy-5-methylisoxazole”, it’s worth noting that some isoxazole derivatives, such as 3-Hydroxy-5-methylisoxazole, have been used in plant growth stimulation activity and seedlings growing . This suggests that “3-Methoxy-5-methylisoxazole” might also have potential applications in this field.
DNA/RNA Synthesis Inhibition
Again, while not directly related to “3-Methoxy-5-methylisoxazole”, some isoxazole derivatives have been used as DNA/RNA synthesis inhibitors . This suggests that “3-Methoxy-5-methylisoxazole” might also have potential applications in this field.
Safety and Hazards
While specific safety and hazard information for 3-Methoxy-5-methylisoxazole was not found, it is generally recommended to avoid breathing mist, gas, or vapors of such compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
The future directions for 3-Methoxy-5-methylisoxazole and similar compounds lie in the development of new eco-friendly synthetic strategies . Given their significance in drug discovery, there is a need to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .
Mecanismo De Acción
Mode of Action
Isoxazoles, in general, are known to interact with their targets based on their chemical diversity
Biochemical Pathways
Isoxazoles are known to be involved in a variety of biological processes due to their diverse chemical structures . .
Result of Action
As a type of isoxazole, it may share some of the biological activities common to this class of compounds . .
Action Environment
The behavior of isoxazoles can be influenced by various factors, including the presence of other compounds, pH, temperature, and light . .
Propiedades
IUPAC Name |
3-methoxy-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-3-5(7-2)6-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGZCQYXYLDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472014 | |
| Record name | 3-Methoxy-5-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-methylisoxazole | |
CAS RN |
16864-45-2 | |
| Record name | 3-Methoxy-5-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the studied 3-Methoxy-5-methylisoxazole derivatives interact with excitatory amino acid receptors?
A1: The research investigates two novel compounds derived from the AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid) scaffold: AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionic acid) and AMNH (2-amino-3-[2-(3-hydroxy-5-methylisoxazol-4-yl)-methyl-5-methyl-3-oxoisoxazolin-4-yl]propionic acid). These compounds were designed as antagonists for non-NMDA excitatory amino acid receptors. The study found that both AMOA and AMNH bind to non-NMDA receptors, inhibiting the binding of [3H]AMPA, a known agonist for these receptors []. This suggests a competitive binding mechanism, where the compounds occupy the receptor sites, preventing the binding and action of excitatory neurotransmitters like AMPA and kainic acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)




![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)



![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
